Product packaging for Dicirenone(Cat. No.:CAS No. 41020-79-5)

Dicirenone

Cat. No.: B108638
CAS No.: 41020-79-5
M. Wt: 428.6 g/mol
InChI Key: WUVPAYPBMZMHJO-IMNLCBETSA-N
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Description

Historical Context and Identification as a Mineralocorticoid Receptor Antagonist

The development of Dicirenone is rooted in the scientific endeavors of the mid-20th century to counteract the effects of aldosterone (B195564), a key hormone in regulating blood pressure and electrolyte balance. The first generation of MR antagonists, exemplified by spironolactone (B1682167), emerged in the 1950s from research aimed at creating inhibitors of aldosterone's actions. mdpi.com These early compounds, known as spirolactones, were characterized by their steroidal structure featuring a unique spirolactone group at the C17α position. wikipedia.org

This compound was synthesized and pharmacologically evaluated in 1974 as part of this ongoing research. wikipedia.org Identified by its developmental code name SC-26304, it is chemically described as 7α-carboxyisopropylspirolactone. wikipedia.org Like its predecessors, it was identified as an antagonist of the mineralocorticoid receptor, with initial research focusing on its potential as a diuretic and antihypertensive agent. wikipedia.org

Significance of Selective Mineralocorticoid Receptor Modulation in Pathophysiology

The mineralocorticoid receptor plays a crucial role in the pathophysiology of various cardiovascular and renal diseases. ahajournals.org Overactivation of the MR by aldosterone, or even cortisol under conditions of tissue stress, can lead to a cascade of detrimental effects, including inflammation, fibrosis, and oxidative stress in the heart, blood vessels, and kidneys. ahajournals.orgoup.com This understanding has established the MR as a significant therapeutic target.

However, the clinical utility of early MR antagonists like spironolactone has been hampered by a lack of selectivity. smw.ch Spironolactone also interacts with androgen and progesterone (B1679170) receptors, leading to side effects such as gynecomastia (breast development in males), which can limit its use. mdpi.comsmw.ch This has driven the search for second-generation and non-steroidal MRAs with a higher degree of selectivity for the mineralocorticoid receptor, aiming to provide the therapeutic benefits of MR blockade while minimizing hormone-related side effects. nih.govoup.com The goal of selective MR modulation is to specifically block the harmful pro-inflammatory and pro-fibrotic pathways activated by the MR in target organs without causing undesirable effects elsewhere. ahajournals.org

Overview of this compound's Historical Trajectory in Medicinal Chemistry and Pharmacology Research

This compound's journey in medicinal chemistry and pharmacology began with its synthesis in 1974 as a potential successor or alternative to existing spirolactones. wikipedia.org As SC-26304, it was investigated for its ability to function as a potassium-sparing diuretic and an antihypertensive agent. wikipedia.org

Pharmacological studies sought to characterize its binding affinity and activity at the mineralocorticoid receptor. Research using a radiolabeled form of this compound ([³H]spirolactone SC-26304) demonstrated that its binding to cytoplasmic aldosterone receptors in the kidney was similar in magnitude to that of aldosterone itself. nih.gov However, a key difference emerged in its mechanism of action: unlike aldosterone, the this compound-receptor complex did not appear to form specific complexes within the cell nucleus, suggesting a different mode of antagonism. nih.gov

A significant aspect of this compound's research profile was its reduced, albeit still present, antiandrogen activity compared to spironolactone. wikipedia.org This suggested a step towards greater selectivity, a primary goal in the development of new MRAs. Despite these promising characteristics, the development of this compound did not proceed to clinical marketing. The precise reasons for its discontinuation from the developmental pipeline are not extensively detailed in publicly available literature, a common outcome for many investigational compounds where development may be halted due to strategic, commercial, or subtle pharmacokinetic or pharmacodynamic findings. nih.gov

Interactive Data Table: Comparison of Selected Spirolactones

CompoundYear Synthesized/DescribedReceptor Selectivity ProfileKey Research Finding
Spironolactone 1957MRA with significant antiandrogen and progestogenic activity. nih.govFirst-generation MRA, effective but with hormonal side effects. smw.ch
This compound (SC-26304) 1974MRA with reduced antiandrogen activity compared to spironolactone. wikipedia.orgDid not form specific nuclear complexes like aldosterone. nih.gov
Eplerenone 1987More selective MRA than spironolactone with lower affinity for androgen and progesterone receptors. oup.comSecond-generation steroidal MRA with fewer hormonal side effects. ahajournals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H36O5 B108638 Dicirenone CAS No. 41020-79-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl (7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O5/c1-15(2)30-23(29)18-14-16-13-17(27)5-9-24(16,3)19-6-10-25(4)20(22(18)19)7-11-26(25)12-8-21(28)31-26/h13,15,18-20,22H,5-12,14H2,1-4H3/t18-,19+,20+,22-,24+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVPAYPBMZMHJO-IMNLCBETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101023456
Record name 3-(3-Oxo-7alpha-carboxyisopropyl-17beta-hydroxy-4-androstene-17alpha yl)propionic acid gamma lactone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41020-79-5
Record name Dicirenone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dicirenone [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-Oxo-7alpha-carboxyisopropyl-17beta-hydroxy-4-androstene-17alpha yl)propionic acid gamma lactone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DICIRENONE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Pharmacology and Receptor Interactions of Dicirenone

Characterization of Dicirenone-Mineralocorticoid Receptor Binding Dynamics

This compound functions as an inhibitor of the Mineralocorticoid receptor (MR). targetmol.combiocat.comtargetmol.comcymitquimica.commedchemexpress.commedchemexpress.com

Receptor Binding Assays and Affinity Determination

Studies have demonstrated that the cytoplasmic binding of tritiated this compound ([3H]this compound) to the mineralocorticoid receptor is similar in magnitude to that of tritiated Aldosterone (B195564) ([3H]Aldosterone), indicating that both compounds interact with the same set of binding sites. medchemexpress.com While specific quantitative affinity values (e.g., Ki or IC50) for this compound are not consistently reported, its ability to displace aldosterone from the receptor underscores its antagonistic action. medchemexpress.com

Allosteric Modulation and Conformational Effects of this compound on MR

The interaction of this compound with the mineralocorticoid receptor induces notable conformational changes. Cytoplasmic [3H]this compound-receptor complexes exhibit sedimentation coefficients of 3 S in low salt concentrations and 4 S in high salt concentrations. targetmol.commedchemexpress.com These observed changes in sedimentation behavior suggest an allosteric modulation of the receptor system by this compound. medchemexpress.com A crucial distinction in this compound's interaction is its inability to form specific nuclear complexes in reconstitution studies, unlike [3H]Aldosterone, which consistently yields such complexes. medchemexpress.com This characteristic suggests that this compound may prevent the typical nuclear translocation or stable nuclear binding of the MR that occurs upon aldosterone activation. medchemexpress.com

Aldosterone Pathway Modulation by this compound

This compound significantly modulates the aldosterone pathway, primarily by interfering with aldosterone's effects on ion balance and its receptor binding. targetmol.combiocat.comtargetmol.comcymitquimica.commedchemexpress.commedchemexpress.commedchemexpress.comglpbio.com

Inhibition of Aldosterone-Regulated Ion Flux (K+:Na+ Ratio)

This compound effectively inhibits the aldosterone-regulated urinary potassium-to-sodium (K+:Na+) ratio. targetmol.combiocat.comtargetmol.comcymitquimica.commedchemexpress.commedchemexpress.commedchemexpress.comglpbio.com For instance, a dose of 0.3 μ g/100 g body weight of Aldosterone typically increases the urinary K+:Na+ ratio by five-fold. medchemexpress.com This aldosterone-induced increase is significantly attenuated by this compound, with a dose of 180 μ g/100 g body weight causing substantial inhibition and a dose of 600 μ g/100 g body weight leading to complete inhibition. medchemexpress.com Conversely, administration of this compound alone, across a dose range of 3 to 600 μ g/100 g body weight, does not independently affect urinary Na+:creatinine or K+:creatinine ratios, emphasizing its role as an antagonist rather than an independent modulator of ion excretion. medchemexpress.com

Table 1: Effect of this compound on Aldosterone-Induced Urinary K+:Na+ Ratio in Rats

Compound AdministeredDose (μ g/100 g body weight)Effect on Urinary K+:Na+ RatioCitation
Aldosterone0.35-fold increase medchemexpress.com
This compound3-600No effect (alone) medchemexpress.com
This compound + Aldosterone180Significantly inhibited medchemexpress.com
This compound + Aldosterone600Completely inhibited medchemexpress.com

Attenuation of Aldosterone Binding to Renal Cytoplasmic and Nuclear Receptors

This compound actively attenuates the binding of [3H]Aldosterone to both renal cytoplasmic and nuclear receptors. targetmol.combiocat.comtargetmol.comcymitquimica.commedchemexpress.commedchemexpress.commedchemexpress.comglpbio.com A dose of 180 μ g/100 g body weight of this compound reduces the specific binding of Aldosterone in both cytoplasmic and nuclear fractions to less than half of control levels. targetmol.commedchemexpress.com Furthermore, a higher dose of 600 μ g/100 g body weight of this compound effectively eliminates specific aldosterone binding to these renal receptors. targetmol.commedchemexpress.com

Table 2: this compound's Inhibition of Aldosterone Binding to Renal Receptors

This compound Dose (μ g/100 g body weight)Effect on Specific [3H]Aldosterone Binding (Cytoplasmic & Nuclear Fractions)Citation
180Reduced to less than half of control levels targetmol.commedchemexpress.com
600Eliminated targetmol.commedchemexpress.com

Comparative Pharmacological Profiling with Other Mineralocorticoid Receptor Antagonists

This compound is categorized as a synthetic, steroidal antimineralocorticoid, structurally related to other spirolactones such as Spironolactone (B1682167). wikipedia.orgwikipedia.org While Spironolactone is a well-known potassium-sparing diuretic that competes for cytoplasmic mineralocorticoid receptors, this compound also exhibits antiandrogen activity, though with a relatively reduced affinity compared to its antimineralocorticoid effects. wikipedia.orgmdpi.comguidetopharmacology.org

Another prominent mineralocorticoid receptor antagonist is Eplerenone, which is noted for its selective and highly specific aldosterone blocking action, with an IC50 value of 0.081 μM for the MR. medchemexpress.comglpbio.com Eplerenone demonstrates a low affinity for other steroid receptors, including progesterone (B1679170), androgen, estrogen, and glucocorticoid receptors, highlighting its high selectivity for the MR. medchemexpress.com

A key distinguishing feature of this compound, as observed in binding studies, is its failure to generate specific nuclear complexes, unlike aldosterone. medchemexpress.com This contrasts with the general understanding that both steroidal (like Spironolactone and Eplerenone) and nonsteroidal mineralocorticoid receptor antagonists bind to MRs, inducing conformational changes that inhibit aldosterone binding and subsequently prevent the transcription of pro-inflammatory and pro-fibrotic factors. e-enm.org The specific nuclear non-binding characteristic of this compound suggests a unique conformational impact on the MR that may differentiate its downstream signaling compared to other MRAs.

Table 3: Comparative Overview of Mineralocorticoid Receptor Antagonists

Compound NameClass/TypeKey Pharmacological FeaturePubChem CIDCitation
This compoundSteroidal Antimineralocorticoid (Spirolactone)Inhibits MR, prevents nuclear complex formation, antiandrogen activity (reduced affinity)10387872 wikipedia.orgmedchemexpress.comnih.gov
SpironolactoneSteroidal Antimineralocorticoid (Spirolactone)Competes for cytoplasmic MR, potassium-sparing diuretic, moderate antiandrogen activity5833 wikipedia.orgmdpi.comguidetopharmacology.orgwikiwand.com
EplerenoneSteroidal AntimineralocorticoidSelective MR antagonist (IC50 = 0.081 μM), low affinity for other steroid receptors443872 medchemexpress.comglpbio.commedchemexpress.commims.comalfa-chemistry.comnih.gov

Distinguishing Steroidal Antagonism Mechanisms

This compound belongs to the spirolactone class of compounds, sharing structural similarities with other steroidal mineralocorticoid receptor antagonists (MRAs) such as spironolactone. citeab.com Steroidal MRAs, including this compound, primarily function by competitively binding to the mineralocorticoid receptor, thereby preventing aldosterone from initiating its physiological actions. ontosight.aiwikipedia.orguni.lu This mechanism involves blocking the effects of aldosterone, which is crucial for regulating blood pressure and fluid equilibrium. ontosight.ai

The molecular pharmacology of steroidal MRAs differs from that of newer generations of non-steroidal MRAs. While both classes antagonize the MR, non-steroidal MRAs, which include compounds like finerenone, esaxereneone, balcinrenone, and ocedurenone, exhibit distinct molecular structures and mechanisms of action. citeab.com These differences can lead to altered co-regulator interactions and potentially different conformational changes of the receptor upon binding, suggesting a more nuanced modulation of MR activity compared to traditional steroidal antagonists. citeab.com

Cross-Reactivity and Selectivity Studies (e.g., Androgen Receptor Antagonism)

Beyond its primary antimineralocorticoid activity, this compound also exhibits antiandrogen activity. citeab.com This characteristic is shared with other spirolactones, such as spironolactone, which is known to block the effects of testosterone (B1683101) to a lesser degree. wikipedia.orguni.lunih.gov However, the antiandrogen activity of this compound is noted to be with relatively reduced affinity compared to its mineralocorticoid receptor antagonism. citeab.com

The concept of cross-reactivity is significant in the study of steroid receptor antagonists. For instance, some anti-androgen drugs, particularly those targeting the androgen receptor (AR), can exhibit cross-reactivity, where mutations in the AR can transform an antagonist into an agonist. fishersci.fiwikipedia.org While specific detailed studies on this compound's cross-reactivity with mutated androgen receptors were not identified, its classification as a steroidal antiandrogen places it within a class of compounds where such interactions can be a consideration for comprehensive pharmacological profiling.

Preclinical Efficacy and Mechanistic Investigations of Dicirenone

In Vitro Cellular and Subcellular Studies

Investigations into Dicirenone's effects at the cellular and subcellular levels have shed light on its interaction with mineralocorticoid receptors and its influence on signal transduction and gene expression.

Receptor Occupancy and Signal Transduction Pathways in Cultured Cells

This compound (also known by its developmental code name SC-26304) exerts its effects by inhibiting the binding of aldosterone (B195564) to renal cytoplasmic and nuclear mineralocorticoid receptors. mims.comfishersci.ca Studies have demonstrated that the cytoplasmic binding of tritiated ([3H]) aldosterone and [3H]this compound is comparable in magnitude and involves the same binding sites. mims.com

A notable distinction in the interaction of this compound with the MR, compared to aldosterone, lies in its impact on nuclear complex formation and subsequent signal transduction. While [3H]aldosterone consistently forms specific nuclear complexes, [3H]this compound does not yield such complexes. mims.com This suggests that this compound, despite binding to the cytoplasmic receptor, prevents the crucial translocation of the receptor-ligand complex into the nucleus, a prerequisite for the typical genomic actions of mineralocorticoid receptors. nih.govfrontiersin.orgnih.govmdpi.com

Further analysis using glycerol (B35011) density gradients revealed differences in the sedimentation characteristics of the receptor complexes. Cytoplasmic [3H]aldosterone receptor complexes sediment at 8.5 S and 4 S in low salt concentrations, and at 4.5 S in high salt concentrations. In contrast, cytoplasmic [3H]this compound receptor complexes sediment at 3 S in low salt concentrations and 4 S in high salt concentrations. mims.com These distinct sedimentation profiles indicate differences in the conformational state or associated proteins of the receptor when bound to this compound versus aldosterone, which could contribute to the observed lack of nuclear complex formation and disruption of downstream signal transduction pathways. Signal transduction pathways are intricate cascades that convert external signals, such as ligand binding to a receptor, into intracellular biochemical changes, often culminating in altered gene expression or cellular behavior. libretexts.orgcvphysiology.comsinobiological.comfiveable.me this compound's inability to promote nuclear translocation of the MR effectively interrupts this crucial step in the aldosterone-mediated signal transduction pathway.

Table 1: Sedimentation Coefficients of Cytoplasmic Receptor Complexes

Ligand-Receptor ComplexSalt ConcentrationSedimentation Coefficient (S)
[3H]AldosteroneLow8.5, 4
[3H]AldosteroneHigh4.5
[3H]this compoundLow3
[3H]this compoundHigh4

Effects on Gene Expression Profiles Mediated by Mineralocorticoid Receptors

Mineralocorticoid receptors are intracellular steroid hormone receptors that function as ligand-dependent transcription factors, regulating gene expression upon activation. nih.govnih.govinsilico.com Aldosterone, as the primary endogenous mineralocorticoid, binds to the MR, leading to its translocation into the nucleus where it binds to mineralocorticoid response elements and modulates the transcription of target genes. nih.govfrontiersin.orgnih.gov This activation can lead to increased expression of genes such as Sgk-1 and Na+/K+-ATPase, which are critical for sodium reabsorption and potassium excretion. nih.gov

As an MR antagonist, this compound's mechanism of action directly impacts these gene expression profiles by preventing aldosterone from initiating its genomic effects. Studies involving other MR antagonists, such as spironolactone (B1682167) and eplerenone, have shown that co-incubation with aldosterone results in similar numbers of gene expression changes, indicating their capacity to block MR activation effectively. nih.govnih.gov Given this compound's demonstrated ability to reduce the specific binding of aldosterone in both cytoplasmic and nuclear fractions and its failure to induce nuclear complex formation, it is inferred that this compound similarly abrogates the aldosterone-mediated alterations in gene expression profiles. mims.comfishersci.ca This antagonistic action at the receptor level prevents the downstream transcriptional changes that contribute to mineralocorticoid-induced physiological responses.

In Vivo Pharmacological Response in Animal Models

Preclinical evaluations in animal models have explored this compound's pharmacological responses, particularly concerning its influence on fluid and electrolyte balance and its potential cardiorenal protective effects.

Evaluation of Blood Pressure and Fluid Homeostasis Regulation

This compound was developed with the aim of serving as a diuretic and antihypertensive agent. fishersci.fi Its primary mechanism in influencing fluid homeostasis involves counteracting the effects of aldosterone, a hormone central to sodium and potassium metabolism. nih.gov In animal studies, this compound has been shown to inhibit the aldosterone-induced increase in urinary K+:Na+ ratios. For instance, aldosterone (0.3 μ g/100 g of body weight) typically increases the K+:Na+ ratio five-fold. This increase was significantly inhibited by 180 μ g/100 g of body weight of this compound and completely inhibited by 600 μ g/100 g of body weight. mims.comfishersci.ca

To correlate this inhibitory action with receptor occupancy, researchers administered the same doses of this compound to rats injected with [3H]aldosterone. A dose of 180 μ g/100 g of body weight reduced specific binding of aldosterone in cytoplasmic and nuclear fractions to less than half of control levels, while 600 μ g/100 g of body weight eliminated specific binding. mims.comfishersci.ca

Table 2: this compound's Inhibition of Aldosterone Effects on Urinary K+:Na+ Ratio in Rats

Aldosterone Dose (μ g/100g BW)This compound Dose (μ g/100g BW)Effect on Urinary K+:Na+ Ratio (Fold Increase)Effect on Aldosterone Specific Binding
0.305Control
0.3180Significantly inhibitedReduced to < 50% of control levels
0.3600Completely inhibitedEliminated

Interestingly, administration of this compound alone, in doses ranging from 3 to 600 μ g/100 g of body weight, had no discernible effect on urinary Na+:creatinine or K+:creatinine ratios in intact rats. mims.com This suggests that while this compound is effective in blocking the mineralocorticoid effects of exogenous aldosterone, it may not exert a significant diuretic or natriuretic effect on its own under normal physiological conditions at these tested doses. Although this compound was developed as an antihypertensive agent, specific detailed findings on its direct blood pressure lowering effects in animal models are not extensively highlighted in the available literature, beyond its general classification and its role as an MRA which implies such effects by counteracting aldosterone's role in blood pressure regulation. fishersci.fifrontiersin.orgnih.govmdpi.com

Assessment of Cardiorenal Protective Effects

Overactivation of the mineralocorticoid receptor is a significant contributor to inflammation and fibrosis in various organs, including the heart, kidneys, and vascular system. frontiersin.orgsochob.clnih.govnih.gov This pathological activation makes mineralocorticoid receptor antagonists (MRAs) a promising therapeutic strategy for cardiorenal protection. frontiersin.orgnih.gov

While direct, specific studies detailing this compound's cardiorenal protective effects are not explicitly provided in the available information, its established role as an MRA suggests that it would share similar protective properties observed with other compounds in this class. MRAs have been shown to provide robust cardiorenal protection through their anti-inflammatory and anti-fibrotic actions. biorxiv.org In preclinical models, MRAs have demonstrated efficacy in improving cardiac and renal outcomes by mitigating the detrimental effects of MR overactivation. For instance, MRAs have been shown to reduce oxidative stress in cardiomyocytes, inhibit inflammation and fibrosis, and decrease macrophage infiltration in heart and kidney models. frontiersin.org Furthermore, MR antagonists have demonstrated preclinical efficacy in improving skeletal muscle pathology in models of Duchenne muscular dystrophy, leading to improvements in muscle force, membrane stability, and reductions in degeneration, inflammation, and fibrosis. frontiersin.orgfrontiersin.org These findings collectively support the potential for this compound, by virtue of its MR antagonistic activity, to exert similar cardiorenal protective effects by counteracting the pro-inflammatory and pro-fibrotic pathways driven by aldosterone.

Investigation of Anti-Inflammatory and Anti-Fibrotic Mechanisms

The anti-inflammatory and anti-fibrotic properties of mineralocorticoid receptor antagonists are well-documented and represent a crucial aspect of their therapeutic utility. frontiersin.orgbiorxiv.orguni.lu Overactivation of the MR is recognized as a key driver of chronic inflammation and fibrotic processes, which can lead to organ damage and dysfunction. frontiersin.orgsochob.clnih.govnih.gov

Mechanistically, MRAs counteract these pathological processes by inhibiting the pro-inflammatory and pro-fibrotic signaling pathways activated by aldosterone. For example, MRAs have been shown to attenuate the expression of pro-inflammatory molecules and reduce oxidative stress in various tissues, including the heart and kidneys. frontiersin.org Fibrosis, characterized by the excessive accumulation of extracellular matrix components and the activation of myofibroblasts, is often initiated and exacerbated by chronic inflammation. frontiersin.orguzleuven.benih.gov Studies involving conditional knockout of MR in myeloid cells have demonstrated increased pro-inflammatory and pro-fibrotic signaling, underscoring the role of MR in modulating these pathways. frontiersin.org

While direct detailed investigations into this compound's specific anti-inflammatory and anti-fibrotic mechanisms are not explicitly delineated in the provided data, its classification and demonstrated action as a mineralocorticoid receptor antagonist strongly imply that it mediates these protective effects by blocking the harmful consequences of aldosterone-mediated MR activation. This antagonism would disrupt the signaling cascades that promote inflammation and drive fibroblast activation and collagen synthesis, thereby contributing to anti-fibrotic outcomes.

Translational Research and Drug Development Aspects of Dicirenone

Medicinal Chemistry Exploration of Dicirenone Derivatives and Analogues

The medicinal chemistry of this compound is rooted in its spirolactone structure, a class of compounds known for their diuretic and antihypertensive properties.

Structure-Activity Relationship (SAR) studies of this compound and related spirolactones have focused on their interaction with the mineralocorticoid receptor (MR). This compound functions by obstructing the effects of aldosterone (B195564), a key hormone in regulating blood pressure and fluid balance. nih.gov This mechanism facilitates sodium excretion and potassium retention. nih.gov Research indicates that this compound inhibits the mineralocorticoid receptor and the aldosterone-mediated regulation of the urinary K+:Na+ ratio. wikidata.org Furthermore, this compound has been shown to inhibit aldosterone binding to renal cytoplasmic and nuclear receptors. wikidata.org The cytoplasmic binding of tritiated ([3H]) aldosterone and [3H]this compound is similar in magnitude and involves the same set of sites, suggesting a competitive interaction at the receptor level. wikidata.org

Within the broader class of spirolactones, this compound, mespirenone, and spirorenone (B1212842) have demonstrated affinity for mineralocorticoid receptors. fishersci.ca This comparative affinity is a crucial aspect of SAR, allowing for the identification of structural features that confer specific receptor interactions and pharmacological profiles.

This compound itself was synthesized and assayed in 1974. wikipedia.org The chemical syntheses of spironolactone (B1682167) and its analogues and derivatives, including compounds like this compound, have been extensively described and reviewed in medicinal chemistry literature. wikipedia.orgnewdrugapprovals.org While specific details on the synthesis and characterization of novel this compound analogues beyond its initial development are not widely reported in the provided search results, the general principles of spirolactone synthesis involve modifications to the steroid skeleton to achieve variations in affinity and specificity for the mineralocorticoid receptor. newdrugapprovals.org These modifications aim to optimize the therapeutic profile, potentially reducing interactions with other steroid receptors.

Preclinical Assessment for Therapeutic Application

Preclinical assessment involves evaluating the pharmacological and toxicological properties of a compound before human trials.

Non-clinical safety pharmacology studies are designed to detect potential undesirable pharmacodynamic effects of new chemical entities on physiological functions, typically within or above the therapeutic range. nih.gov These studies are crucial for identifying hazards and predicting potential risks in humans. nih.gov For this compound, preclinical investigations included assessments of its impact on electrolyte balance. Administration of this compound (SC-26304) alone, in doses ranging from 3 to 600 μ g/100 g of body weight, demonstrated no effect on urinary Na+:creatinine or K+:creatinine ratios, when expressed as urinary K+:Na+ ratios. wikidata.org In contrast, aldosterone significantly increased the K+:Na+ ratio, an effect that was inhibited by this compound in a dose-dependent manner. wikidata.org This finding is a key aspect of its safety pharmacology profile, indicating its specific antimineralocorticoid action without causing overt electrolyte disturbances at tested doses. While safety pharmacology studies generally aim for GLP compliance, data quality and integrity are paramount even in its absence. mims.com

Research into the metabolic fate and biotransformation of this compound would typically involve understanding how the body processes the compound, including absorption, distribution, metabolism, and excretion (ADME). As a steroidal compound, this compound's metabolism would likely involve enzymatic modifications characteristic of steroid biotransformation pathways. Steroid metabolism in humans is a complex process involving various enzymes, such as 5-alpha reductase, which are involved in pathways like androgen and estrogen metabolism. jkchemical.com While specific detailed research findings on the metabolic fate and biotransformation of this compound were not extensively detailed in the provided search results, the general understanding of steroid metabolism and the bioconversion of related spirolactones (e.g., drospirenone's degradation by isomerization and gut metabolism alfa-chemistry.com) would guide such investigations. Understanding these processes is critical for assessing a drug's pharmacokinetics and potential for drug-drug interactions.

Clinical Research Experience and Development Status

Despite its promising preclinical profile as a synthetic, steroidal antimineralocorticoid with diuretic and antihypertensive potential, this compound was never marketed. wikipedia.orgnih.gov Clinical data for this compound are not reported in the available literature, indicating that its development did not progress to widespread human clinical trials or market approval. uni.lu While it was investigated for its possible therapeutic uses in cardiovascular disorders and hypertension, nih.gov its development status remains "no development reported" clinically. uni.lu

Phase IIb Clinical Trial Outcomes and Discontinuation Analysis

In the broader context of drug development, Phase II trials are pivotal, serving as the first stage where proof-of-concept is rigorously tested in human subjects. googleapis.com This phase aims to assess the drug's efficacy for a particular indication and to determine the optimal dosage, while also continuing to monitor safety. nih.gov Due to these critical assessments, Phase II consistently presents the lowest success rate among all clinical development phases. googleapis.com

Discontinuation analysis in clinical trials is crucial for understanding why patients cease treatment or why a study drug's development is halted. Factors contributing to discontinuation in general drug development can include:

Lack of Efficacy: The drug may not demonstrate sufficient therapeutic benefit compared to placebo or existing treatments.

Commercial Viability: Market potential, development costs, or the competitive landscape may render further development economically unfeasible. googleapis.com

Strategic Decisions: Companies may re-prioritize their pipeline, leading to the termination of less promising candidates.

Without specific data on this compound's Phase IIb outcomes, it is not possible to definitively state which of these factors led to its discontinuation. The absence of its commercialization indicates that, at some point in its development, a decision was made to cease its progression towards marketing.

Factors Influencing Clinical Development Progression

The progression of a chemical compound through clinical development is influenced by a multitude of factors, spanning scientific, regulatory, and commercial considerations. Key elements that dictate the success and trajectory of a drug candidate include:

Disease Indication and Target: The specific disease being targeted and the novelty and validation of the molecular target are crucial. googleapis.com A clear understanding of the disease's pathophysiology and how the drug interacts with its target is essential for demonstrating efficacy. iiab.me

Modality and Drug Novelty: The type of therapeutic (e.g., small molecule, biologic, gene therapy) and whether it represents a novel mechanism of action or a significant improvement over existing therapies can impact its development path and potential for success. googleapis.com

Clinical Trial Design and Execution: The rigor of the study design, appropriate patient selection, effective recruitment and retention strategies, and robust data analysis are paramount. Challenges such as patient recruitment and retention can significantly affect trial timelines and outcomes.

Preclinical Data and Translational Insights: Strong preclinical data that accurately predict human response are vital for successful translation into clinical trials. ccmo.nlnih.gov The ability to identify and validate biomarkers that correlate with drug activity and disease progression can significantly enhance the predictability of clinical success.

Regulatory Landscape: Adherence to regulatory guidelines and the ability to navigate the complex approval processes are critical for progression. This includes meeting requirements for toxicology studies and submitting Investigational New Drug (IND) applications. ccmo.nl

Financial and Strategic Investment: Drug development is a capital-intensive and lengthy process. The availability of sustained funding and a clear strategic vision from the sponsoring organization are essential for navigating the various phases. iiab.megoogleapis.com

Competitive Environment: The presence of existing treatments or other compounds in development for the same indication can influence the perceived market need and the commercial viability of a new drug.

For this compound, while specific details are not public, its discontinuation suggests that one or more of these influencing factors did not align favorably for its continued progression to market. The average time for a Phase I asset to reach regulatory approval is approximately 10.5 years, with Phase II being a significant hurdle where many candidates fail. googleapis.com

Computational and Theoretical Approaches in Dicirenone Research

Molecular Modeling of Dicirenone-Receptor Interactions

Molecular modeling encompasses a range of computational techniques used to simulate and analyze the behavior of molecules, offering insights into their structures, properties, and interactions. In the context of drug discovery, molecular modeling is instrumental in understanding how a ligand, such as this compound, interacts with its target receptor, the MR. While direct molecular modeling studies specifically detailing this compound's interaction with the MR are not widely published, these techniques are routinely applied to other MR antagonists to elucidate their binding mechanisms.

Docking simulations are a fundamental molecular modeling technique used to predict the preferred orientation and binding affinity of a ligand within the binding site of a receptor. This method generates various possible binding poses of the ligand and scores them based on their complementarity to the receptor's active site. For mineralocorticoid receptor antagonists, docking simulations are employed to identify potential binding modes and key interacting residues within the MR's ligand-binding domain (LBD). For instance, docking studies have been performed for known MR antagonists like spironolactone (B1682167) to assess their binding to the MR LBD. Although specific docking results for this compound are not detailed in the public domain, it is understood that such simulations would predict its most favorable binding pose within the MR, identifying crucial hydrogen bonds, hydrophobic interactions, and steric fits that contribute to its antagonistic activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for MR Antagonists

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a set of compounds with their observed biological activity. The goal of QSAR is to develop mathematical models that can predict the activity of new or untested compounds based on their molecular descriptors. While specific QSAR models developed for this compound as an MR antagonist are not extensively reported in the search results, QSAR is a widely used method in the design and optimization of MR antagonists.

The development of predictive QSAR models for MR antagonistic potency involves collecting a dataset of known MR antagonists with their measured activities (e.g., IC50, Ki values). Various molecular descriptors, such as electronic, steric, and hydrophobic properties, are calculated for each compound. Statistical methods are then used to build a model that establishes a relationship between these descriptors and the antagonistic potency. Such models can be used to screen large virtual libraries of compounds, prioritizing those with a high predicted antagonistic potency against the MR. Although specific predictive models for this compound are not detailed in the available literature, the application of QSAR would allow for the prediction of its potency relative to other MR antagonists and guide the design of novel this compound-like structures with improved efficacy.

Pharmacophore elucidation is the process of identifying the essential steric and electronic features of a molecule that are necessary for it to interact with a specific biological target and elicit a biological response. For MR antagonists, a pharmacophore model would define the spatial arrangement of features such as hydrogen bond donors/acceptors, hydrophobic centers, and charged groups that are critical for binding to the MR. While specific pharmacophore models derived directly from this compound or "this compound-like structures" for MR antagonism are not explicitly reported in the search results, such models are invaluable in ligand-based drug design. They can be used to virtually screen databases for new chemical entities that possess the required features for MR antagonism, thereby guiding the synthesis of novel compounds with enhanced potency and selectivity, potentially building upon the structural characteristics of spirolactone derivatives like this compound.

Emerging Research Directions and Future Perspectives for Dicirenone

Re-evaluation of Dicirenone's Therapeutic Potential in Unmet Medical Needs

The therapeutic landscape for mineralocorticoid receptor antagonists (MRAs) continues to evolve, driven by the persistent challenge of unmet medical needs in conditions characterized by aldosterone (B195564) excess. This compound, as an antimineralocorticoid, holds potential for re-evaluation in areas where current MRA therapies exhibit limitations. wikipedia.orglookchem.comcsic.es

Mineralocorticoid receptor antagonists are recognized for their utility in managing conditions such as severe cardiac failure and certain forms of hypertension. csic.es However, existing MRAs, including spironolactone (B1682167) and eplerenone, are associated with side effects that can restrict their broader application. csic.es Notably, spironolactone possesses antiandrogen activity, a characteristic also observed in this compound, albeit with relatively reduced affinity. wikipedia.orgwikiwand.com This differential antiandrogen profile of this compound could position it as a candidate for re-evaluation in patient populations where androgen-related side effects are a significant concern with current treatments.

Unmet medical needs encompass diseases for which no authorized medicinal products exist, or where current treatments are inadequate, ineffective, or fail to meaningfully reduce morbidity or mortality. europa.euefpia.eupharmexec.com These areas include various chronic diseases, neurodegenerative disorders, specific cancers, and rare diseases. pharmexec.com this compound's mechanism of action as an aldosterone antagonist suggests its potential relevance in addressing these needs, particularly in the context of cardiovascular and renal diseases where aldosterone dysregulation plays a critical pathophysiological role. lookchem.comcsic.es Further research could explore its efficacy and specificity in these contexts, potentially identifying niches where its unique pharmacological profile offers an advantage over existing therapies.

Strategies for Overcoming Prior Development Challenges

The fact that this compound was synthesized but never marketed implies it encountered significant challenges during its initial development phase. wikipedia.org The pharmaceutical industry commonly faces hurdles such as high development costs, protracted timelines (often 10-15 years from discovery to market), complex scientific and technical barriers, stringent regulatory requirements, and manufacturing complexities. openaccessjournals.comnih.gov A substantial percentage of drug candidates, even those entering clinical trials, ultimately fail. nih.gov

Overcoming these historical development challenges for this compound would necessitate a multi-faceted approach leveraging modern pharmaceutical development strategies:

Target Re-validation and Lead Optimization: Contemporary drug discovery employs rigorous target validation using genetic, genomic, and proteomic studies, alongside advanced screening methods like virtual computational screening and high-throughput screening (HTS) of chemical libraries. nih.gov Applying these techniques could help refine the understanding of this compound's interaction with the mineralocorticoid receptor and identify optimal structural modifications.

Improved Drug-like Properties: Modern drug optimization focuses extensively on enhancing drug-like properties such as solubility, permeability, stability, and pharmacokinetic parameters to ensure better absorption, distribution, metabolism, and excretion. nih.gov Addressing any deficiencies in these areas that might have contributed to this compound's prior halt in development would be crucial.

Advanced Analytical and Predictive Tools: The integration of artificial intelligence (AI) and machine learning in computational drug design can significantly improve the efficiency and success rate of drug development by predicting compound behavior and optimizing design. nih.gov

Streamlined Regulatory Pathways: While regulatory hurdles remain significant, understanding and navigating current regulatory frameworks, including incentives for addressing unmet medical needs, could facilitate a more efficient development path. europa.eudeloitte.com

Advanced Methodologies for this compound Metabolite Identification and Characterization

The identification and characterization of drug metabolites are critical steps in pharmaceutical development, as metabolites can possess distinct pharmacological activities or toxicological profiles compared to the parent compound. fda.govijpras.com For this compound, a comprehensive understanding of its metabolic fate would be essential for any renewed development efforts.

Advanced methodologies in metabolomics offer powerful tools for this purpose:

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with liquid chromatography (LC-MS), gas chromatography (GC-MS), or capillary electrophoresis (CE), provides high sensitivity and rapid data acquisition for identifying and characterizing metabolites in complex biological matrices. ijpras.comnih.govresearchgate.net Techniques like Extracted Ion Chromatography (EIC) and Mass Defect Filter (MDF) are employed for efficient data mining and metabolite detection. ijpras.com

Tandem Mass Spectrometry (MSn): This technique allows for detailed structural elucidation of metabolites by fragmenting ions and analyzing their characteristic patterns. ijpras.com

Isotope Labeling and Tracing: The use of stable isotopes (e.g., 13C, 15N, 2H) can precisely track metabolic pathways and identify transformation products, providing insights into the biotransformation of this compound. nih.gov

In Silico Tools: Computational methods and predictive software can anticipate potential metabolic pathways and structures of metabolites, guiding experimental identification efforts. ijpras.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR can provide complementary structural information for metabolite characterization, particularly for larger or more complex metabolites. nih.govresearchgate.net

These advanced techniques enable a more thorough and accurate understanding of this compound's metabolic profile, which is vital for assessing its pharmacological activity and potential for off-target effects.

Synergistic Interactions with Other Therapeutic Agents

Exploring synergistic interactions between this compound and other therapeutic agents represents a promising direction for enhancing treatment efficacy and potentially broadening its application. Synergistic drug interactions occur when the combined effect of two or more drugs is greater than the sum of their individual effects, leading to improved therapeutic outcomes or allowing for lower doses of each agent. elifesciences.orgsps.nhs.uk

Given this compound's role as an antimineralocorticoid, potential synergistic interactions could be investigated with:

Other Cardiovascular Agents: Combination therapies are common in managing cardiovascular diseases like hypertension and heart failure. For instance, the synergistic use of different antihypertensives can lead to a more pronounced reduction in blood pressure. sps.nhs.uk this compound could be explored in combination with ACE inhibitors, angiotensin receptor blockers (ARBs), or beta-blockers to optimize blood pressure control or improve outcomes in heart failure patients.

Diuretics: As this compound was initially considered a diuretic, its interaction with other classes of diuretics could be studied to achieve enhanced fluid balance control while potentially mitigating electrolyte imbalances.

Agents Targeting Fibrosis: Aldosterone is implicated in cardiac fibrosis. csic.es Investigating this compound's synergistic effects with anti-fibrotic agents could offer a novel approach to managing fibrotic conditions, particularly in the heart and kidneys.

Research into synergistic interactions would involve in vitro and in vivo studies to identify beneficial combinations, assess their combined pharmacological effects, and elucidate the underlying mechanisms of interaction.

Novel Applications of this compound as a Research Tool in MR Biology

Beyond its potential as a therapeutic agent, this compound's specific activity as an antimineralocorticoid makes it a valuable research tool for probing the complexities of mineralocorticoid receptor (MR) biology. glpbio.com The MR is a crucial ligand-activated transcription factor involved in regulating mineral homeostasis, acid-base balance, and blood pressure, with significant roles in the kidney, brain, and cardiovascular system. mdpi.comsinobiological.com

Novel applications of this compound as a research tool could include:

Dissecting MR-Mediated Pathways: this compound's ability to inhibit aldosterone's effects on renal receptors and ion ratios glpbio.com allows researchers to selectively block MR activity and study the downstream consequences in various cellular and animal models. This can help to differentiate MR-mediated effects from those of other steroid receptors, especially given that MR also functions as a high-affinity glucocorticoid receptor. mdpi.comsinobiological.com

Investigating Tissue-Specific MR Function: While this compound is a steroidal MRA, its potentially distinct binding profile or metabolic fate compared to other spirolactones could be exploited to study MR function in specific tissues (e.g., kidney, heart, brain, brown adipose tissue) glpbio.comsinobiological.com, potentially shedding light on tissue-specific signaling pathways.

Studying MR Regulation and Pathophysiology: Researchers could use this compound to explore the regulatory mechanisms of MR expression and activity in various physiological and pathological states. For instance, it could be employed in studies investigating the perinatal regulation of MR expression and its implications for conditions like hypertension in adulthood. anr.fr

Developing New MR Modulators: As a known MR antagonist, this compound's structure can serve as a scaffold for medicinal chemistry efforts aimed at designing novel, more selective, or tissue-specific MR modulators, including non-steroidal antagonists that may offer improved side effect profiles. csic.esmdpi.com

Understanding Aldosterone Escape Phenomena: In conditions like heart failure, patients on ACE inhibitors or ARBs can sometimes experience "aldosterone escape," where aldosterone levels rise despite initial suppression. This compound could be used in experimental models to investigate the mechanisms underlying this phenomenon and to explore strategies for its prevention or management.

By leveraging this compound as a precise pharmacological probe, researchers can gain deeper insights into the intricate roles of the mineralocorticoid receptor in health and disease, potentially paving the way for new therapeutic strategies.

Q & A

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) refine this compound research questions?

  • Methodological Answer :
  • Feasible : Ensure access to MR-knockout models and validated biomarkers (e.g., urinary exosomal Na⁺/K⁺-ATPase).
  • Novel : Focus on understudied endpoints (e.g., endothelial dysfunction, circadian MR activity).
  • Ethical : Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human tissue use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.